molecular formula C22H17F2N5O3 B11278322 N-(5-fluoro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide

Cat. No.: B11278322
M. Wt: 437.4 g/mol
InChI Key: UIZXUBNQSFXRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorine atoms and a tetrahydropteridin ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 5-fluoro-2-methylphenylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
  • **N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-bromophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide

Uniqueness

The uniqueness of N-(5-Fluoro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide lies in its specific fluorine substitutions, which can significantly affect its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C22H17F2N5O3

Molecular Weight

437.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide

InChI

InChI=1S/C22H17F2N5O3/c1-13-2-5-16(24)10-17(13)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-6-15(23)7-4-14/h2-10H,11-12H2,1H3,(H,27,30)

InChI Key

UIZXUBNQSFXRRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.